N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S3/c1-19(2)26(22,23)15-7-5-14(6-8-15)18(21)20-10-9-17(25-13-11-20)16-4-3-12-24-16/h3-8,12,17H,9-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLHZHDGIASFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thiocarbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonylation of the intermediate compound with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazepane ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted sulfonamides
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The thiazepane ring and thiophene moiety are particularly important for its binding affinity and selectivity.
Comparison with Similar Compounds
Structural Features
Core Heterocycles and Functional Groups
- Target Compound: 1,4-Thiazepane: A 7-membered ring with one sulfur and one nitrogen atom, offering moderate ring strain and conformational adaptability. Thiophene: An electron-rich 5-membered aromatic heterocycle, often used to enhance π-π stacking in bioactive molecules. Sulfonamide: A polar group known for improving solubility and target binding .
- Analog 1 (): Enaminone-linked thiophene-sulfonamide: Features a thiophene connected via an enaminone (-NH-C=C-O) bridge to a sulfonamide.
Key Structural Differences
Electronic and Conformational Properties
- Thiophene vs.
- Thiazepane vs. Piperazine : The 7-membered thiazepane likely offers greater conformational flexibility than the 6-membered piperazine in Analog 3, which could influence pharmacokinetics .
Biological Activity
N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O2S2. The compound features a thiazepane ring and a thiophene moiety, which are known to contribute to its biological properties.
Research indicates that this compound may interact with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound inhibits certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : The presence of the sulfonamide group allows for interaction with specific receptors, possibly modulating signaling pathways that are crucial for cell proliferation and survival.
Biological Activity
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential use as an antibacterial agent. |
| Anticancer | Shows promise in inhibiting the growth of cancer cell lines in vitro. |
| Anti-inflammatory | Demonstrates effects in reducing inflammation markers in preclinical models. |
Case Studies
- Antibacterial Efficacy : In a study involving Gram-positive bacteria, this compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cytotoxicity Against Cancer Cells : A recent investigation into its anticancer properties revealed that the compound induced apoptosis in several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Activity : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.
Research Findings
Research has focused on elucidating the structure-activity relationship (SAR) of this compound to optimize its efficacy and reduce toxicity. Key findings include:
- Modification of the Thiazepane Ring : Alterations in the thiazepane structure have been shown to enhance antibacterial activity while maintaining low cytotoxicity.
- Sulfamoyl Group Influence : The sulfonamide moiety is critical for antimicrobial activity, as modifications here significantly affect potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
